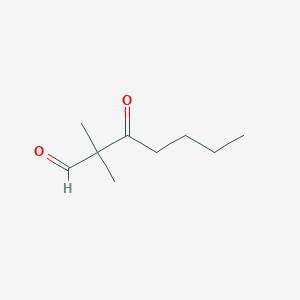
N-(furan-2-ylmethyl)-N'-methylhydrazine-1,2-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of furan-2-carboxaldehyde with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazine and thioamide groups, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and a hydrazine moiety but differs in its additional hydroxybenzene group.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound includes an indole ring, making it structurally distinct but functionally similar in terms of its potential biological activities.
Uniqueness
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of a furan ring, a methyl group, and a hydrazine moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological molecules, making it a compound of significant interest in scientific research .
属性
分子式 |
C8H12N4OS2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC 名称 |
1-(furan-2-ylmethyl)-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H12N4OS2/c1-9-7(14)11-12-8(15)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H2,9,11,14)(H2,10,12,15) |
InChI 键 |
RXOIXJSYXCVFTF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)NNC(=S)NCC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


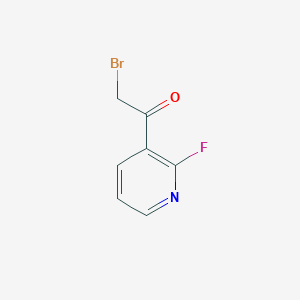
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
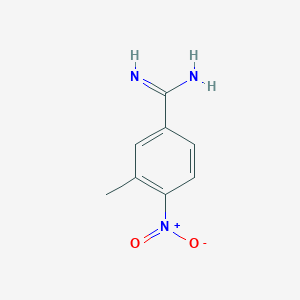
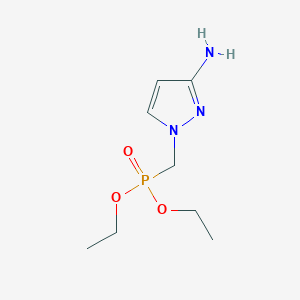
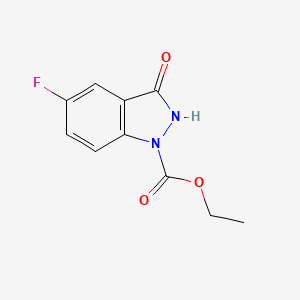
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)

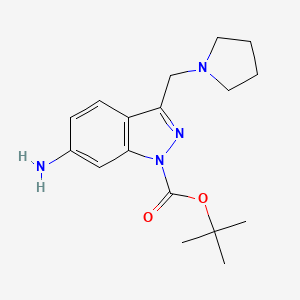
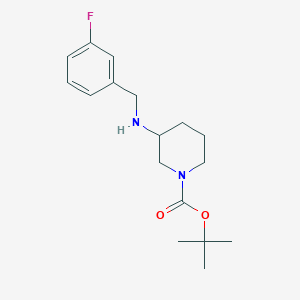
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
